2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the class of triazolo-pyridazine derivatives functionalized with sulfanyl-acetamide moieties. Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a sulfanyl-linked acetamide chain terminating in a 3-methoxyphenyl group. Such derivatives are often synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by functionalization of substituents .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-25-13-5-2-4-12(10-13)19-17(24)11-27-18-21-20-16-8-7-14(22-23(16)18)15-6-3-9-26-15/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJBNRNFTOVSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazolo Ring: The initial step involves the formation of the triazolo ring through cyclization reactions.
Introduction of the Furan Ring: The furan ring is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyridazine Ring: The pyridazine ring is formed through condensation reactions involving hydrazine derivatives and diketones.
Final Assembly: The final step involves the coupling of the triazolo, furan, and pyridazine rings with the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The triazolo and pyridazine rings can be reduced under hydrogenation conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the triazolo and pyridazine rings.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine rings exhibit notable antimicrobial activities. For instance, derivatives of triazoles have been shown to possess antifungal properties comparable to established antifungal agents like fluconazole . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural analogs have demonstrated efficacy against various pathogens.
Antitumor Activity
Compounds similar to 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have been evaluated for their antitumor potential. Studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
CNS Activity
The incorporation of a methoxyphenyl group suggests potential central nervous system (CNS) activity. Similar compounds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for exploring the compound as a candidate for treating neurological disorders.
Anti-inflammatory Effects
Given the structural characteristics of the compound, it may also exhibit anti-inflammatory properties. Compounds containing triazole and thiol groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various experimental models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Holla et al., 2002 | Reported on the antitumor effects of triazole derivatives similar to the compound . |
| Cooper & Steele, 1990 | Discussed anti-inflammatory properties associated with compounds containing thiol groups. |
| Witkoaski et al., 1972 | Highlighted the antiviral activities of triazole derivatives, suggesting potential applications in infectious diseases. |
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the triazolo-pyridazine core and the arylacetamide moiety. Key examples include:
Notes:
- The furan-2-yl group in the target compound enhances electron density and may improve binding to biological targets compared to halogenated or alkylated aryl groups .
- The 3-methoxyphenyl group offers moderate hydrophilicity relative to strongly electron-withdrawing groups (e.g., trifluoromethyl in ).
Physicochemical Properties
Solubility and molecular weight significantly influence bioavailability:
Key Observations :
SAR Insights :
Biological Activity
The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Structural Overview
This compound features a unique combination of a furan ring, a triazole moiety fused with a pyridazine ring, and an acetamide group. The presence of these structural elements is believed to contribute significantly to its biological activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with the triazole scaffold showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.125–8 μg/mL .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 1 |
| Compound C | P. aeruginosa | 8 |
Antifungal Activity
The compound's antifungal potential has also been explored. Triazole derivatives have been shown to inhibit fungal growth effectively. For instance, certain compounds demonstrated strong activity against Candida albicans, with MIC values significantly lower than traditional antifungals like fluconazole .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Compound D | C. albicans | 0.5 |
| Compound E | A. flavus | 2 |
Anticancer Activity
The anticancer properties of triazole derivatives are being actively researched. Compounds containing the triazole ring have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, indicating substantial potential for further development .
The biological activity of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many triazoles act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial and fungal survival.
- Cell Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- DNA Interaction: Some studies suggest that triazole compounds can intercalate into DNA structures, interfering with replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
